4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWBDDTUZHMQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the chloro or methoxyethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
Dye Production
One of the primary applications of 4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine is as a precursor in dye synthesis . The compound is used to produce dyes for keratin fibers, which are essential in textile and hair dye industries.
Case Study: Dye Synthesis
- Process : The compound can be converted into various dye intermediates through chemical reactions like diazotization and coupling reactions.
- Example : It has been utilized in synthesizing N-(p-chloro)phenylbenzimidazolin-2-one, a dye known for its vibrant color and stability under light exposure .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic properties.
Potential Applications
- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Studies are ongoing to evaluate its efficacy against various cancer cell lines, focusing on its ability to inhibit tumor growth.
Material Science
The compound's chemical structure allows it to be used in developing advanced materials.
Applications in Polymer Chemistry
- Polymer Modifications : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Conductive Polymers : The presence of amine groups allows for the functionalization of conductive polymers, which are crucial in electronic applications .
Chemical Synthesis
The synthesis of this compound involves several steps that can be optimized for industrial applications.
Synthesis Overview
- Starting Materials : The synthesis typically begins with 4-chloronitrobenzene, which undergoes reduction and subsequent reactions to introduce the methoxyethyl group.
- Yield Optimization : The reaction conditions can be adjusted (e.g., temperature and solvent choice) to maximize yield and purity .
Mechanism of Action
The mechanism of action of 4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity
The electronic nature of substituents critically influences reaction outcomes:
Key Findings :
- Electron-withdrawing groups (Cl, F) reduce reaction rates in cyclocondensation reactions (e.g., quinoxaline formation) compared to unsubstituted benzene-1,2-diamine .
- Methoxyethyl or methyl EDGs may partially counteract the deactivating effect of Cl, improving solubility without severely hindering reactivity.
Quinoxaline Formation
Physical and Crystallographic Properties
- Crystal Packing : Bulky substituents like methoxyethyl may disrupt planar molecular arrangements observed in simpler derivatives. For example, N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine adopts a centrosymmetric crystal structure , while methoxyethyl groups could introduce torsional strain.
- Solubility : Methoxyethyl EDGs likely enhance solubility in polar solvents compared to halogenated analogs, facilitating use in aqueous-phase reactions .
Biological Activity
4-Chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mutagenicity, cytotoxicity, and potential therapeutic uses, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chloro group at the para position relative to the amine groups, which may influence its biological interactions.
Mutagenicity
This compound has been studied for its mutagenic properties. Research indicates that it can induce DNA damage, particularly in liver tissues. A study using the Big Blue transgenic mouse model demonstrated that this compound leads to a dose-dependent increase in G:C > T:A transversions and the formation of significant DNA adducts after prolonged exposure .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it exhibited notable antiproliferative effects against several human cancer cell lines, with IC50 values indicating its potency in inhibiting cell growth. The structure-activity relationship (SAR) studies suggest that modifications to the amine groups can enhance or diminish its cytotoxic effects .
Case Study 1: In Vivo Mutagenicity Assessment
A study conducted on Big Blue mice revealed that after 26 weeks of dietary exposure to this compound, there was a significant increase in mutagenic events within the liver. The study quantified mutations and identified specific DNA adducts formed as a result of exposure, highlighting the compound’s potential carcinogenicity .
Case Study 2: Antiproliferative Activity
In a series of experiments assessing antiproliferative activity, this compound was tested against various cell lines including SKM28 and others. Results indicated that the compound inhibited cell growth with varying potency across different lines. The SAR analysis showed that structural alterations could significantly affect its biological activity, suggesting avenues for further drug development .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Mutagenicity | Induces G:C > T:A transversions | |
| Cytotoxicity | IC50 values range from 10 μM to 20 μM | |
| DNA Adduct Formation | Significant adducts detected in liver tissues |
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity | IC50 (μM) |
|---|---|---|
| Para-chloro substitution | Enhanced potency | 14 |
| Meta-methoxy substitution | Reduced potency | 30 |
| Dimethylamino group addition | Moderate activity | 20 |
Q & A
Basic: What solvent systems are recommended for synthesizing 4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine to optimize yield and purity?
Methodological Answer:
Optimal solvent selection hinges on solute-solvent interactions, which influence reaction kinetics and solubility. For N-alkylation reactions (e.g., introducing the 2-methoxyethyl group), polar aprotic solvents like dioxane or DMF are often effective due to their ability to stabilize intermediates and enhance nucleophilicity. Evidence from Chan–Lam coupling procedures suggests using dioxane with triethylamine (EtN) as a base, which facilitates boronic acid cross-coupling while minimizing side reactions . Binary solvent mixtures (e.g., THF/water) may improve solubility of hydrophilic intermediates, as observed in analogous diamine syntheses .
Advanced: How can factorial design optimize synthesis parameters for this compound?
Methodological Answer:
Factorial design (e.g., 2 designs) systematically evaluates variables like temperature, catalyst loading, and solvent ratios. For example, a 2 factorial design could test:
- Factors : Temperature (60°C vs. 80°C), CuI catalyst (5 mol% vs. 10 mol%), solvent ratio (dioxane:EtN = 3:1 vs. 5:1).
- Responses : Yield, purity (HPLC), byproduct formation.
Statistical analysis (ANOVA) identifies significant factors and interactions, reducing experimental runs by ~50% compared to one-variable-at-a-time approaches. This method is validated in optimizing similar diamine syntheses and reaction control studies .
Basic: What spectroscopic techniques effectively characterize this compound’s structure?
Methodological Answer:
- NMR : H and C NMR confirm substitution patterns (e.g., chloro and methoxyethyl groups). Aromatic protons appear as doublets in δ 6.5–7.5 ppm, while the methoxyethyl group shows signals at δ 3.3–3.7 ppm (OCH) and δ 3.5–4.0 ppm (NCH) .
- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1250 cm (C-O of methoxy group) validate functional groups.
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 231.07 for CHClNO) .
Advanced: What computational methods predict reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example:
- Reaction Path Search : Tools like GRRM or AFIR simulate plausible pathways for N-alkylation or cross-coupling.
- Solvent Effects : COSMO-RS predicts solvation energies to optimize solvent selection.
ICReDD’s integrated approach combines computational screening with experimental validation, reducing trial-and-error cycles. For instance, meta-dynamics can identify low-energy pathways for boronic acid coupling reactions .
Advanced: How do electron-donating substituents influence this diamine’s reactivity in cross-coupling reactions?
Methodological Answer:
The methoxyethyl group (-OCHCHNH-) acts as an electron-donating substituent, increasing electron density on the aromatic ring. This enhances nucleophilic aromatic substitution (SNAr) but may reduce electrophilic coupling efficiency. Kinetic studies in analogous systems show:
- Hammett Constants : σ values predict substituent effects on reaction rates (e.g., -OCH σ ≈ -0.27).
- Catalyst Tuning : Pd or Cu catalysts with electron-withdrawing ligands (e.g., XPhos) counteract excessive electron donation, improving coupling yields .
Basic: What key physicochemical properties affect this compound’s stability and handling?
Methodological Answer:
- Hygroscopicity : The hydrochloride salt form (if applicable) is hygroscopic; store under inert gas (N) with desiccants .
- Thermal Stability : DSC/TGA analysis reveals decomposition onset ~200°C; avoid prolonged heating above 150°C .
- pH Sensitivity : Protonation of amine groups in acidic media (pH < 4) enhances water solubility but may reduce reactivity in non-polar solvents .
Advanced: How to mitigate competing side reactions during N-alkylation synthesis?
Methodological Answer:
- Protecting Groups : Temporarily protect the 1,2-diamine moiety with Boc groups to prevent over-alkylation.
- Catalyst Control : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity in biphasic systems.
- Kinetic Monitoring : In situ IR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reagent addition rates .
Advanced: How can time-resolved spectrofluorometry study this compound’s excited-state dynamics?
Methodological Answer:
- Laser Flash Photolysis : Excites the compound at λ = 280 nm (π→π transition) and monitors emission decay (ns–μs timescale).
- Solvatochromism : Correlate Stokes shift with solvent polarity (ET(30) scale) to assess intramolecular charge transfer.
- Quenching Studies : Add iodide ions (I) to quantify triplet-state lifetimes, revealing intersystem crossing efficiency .
Basic: What impurities are common in this diamine’s synthesis, and how are they resolved?
Methodological Answer:
- Byproducts : Chloro-aniline derivatives (e.g., mono-alkylated intermediates) and oxidation products (quinones).
- Purification : Silica gel chromatography (hexane/EtOAc gradient) resolves polar impurities. For persistent quinones, recrystallization from ethanol/water (7:3 v/v) improves purity .
Advanced: How does the methoxyethyl group modulate solubility and reactivity?
Methodological Answer:
- Solubility : The methoxyethyl group increases hydrophilicity (logP ≈ 1.2 vs. ~2.5 for unsubstituted analogs), enabling aqueous-phase reactions.
- Reactivity : The -OCHCH- spacer reduces steric hindrance compared to bulkier substituents, favoring nucleophilic attack. MD simulations show conformational flexibility enhances binding to metal catalysts (e.g., Cu in Chan–Lam coupling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
